molecular formula C11H18Cl2N2 B13354219 2-Piperidin-4-yl-phenylamine 2HCl CAS No. 920966-01-4

2-Piperidin-4-yl-phenylamine 2HCl

Cat. No.: B13354219
CAS No.: 920966-01-4
M. Wt: 249.18 g/mol
InChI Key: JCPNAYJWSYRIFF-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 It is a derivative of aniline and piperidine, both of which are significant in organic chemistry and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)aniline dihydrochloride typically involves the reaction of piperidine with aniline under specific conditions. One common method includes the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . Another approach involves the photochemical method for obtaining bicyclic piperidinones from dienes via intramolecular cycloaddition, followed by reduction to form piperidines .

Industrial Production Methods

Industrial production of 2-(Piperidin-4-yl)aniline dihydrochloride often involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Recrystallization is commonly used to purify the compound, ensuring it meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms. Substitution reactions can result in various substituted derivatives, depending on the functional groups introduced .

Scientific Research Applications

2-(Piperidin-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

2-(Piperidin-4-yl)aniline dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of 2-(Piperidin-4-yl)aniline dihydrochloride lies in its specific combination of aniline and piperidine moieties, which confer distinct chemical and biological properties .

Properties

CAS No.

920966-01-4

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

2-piperidin-4-ylaniline;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;;/h1-4,9,13H,5-8,12H2;2*1H

InChI Key

JCPNAYJWSYRIFF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=CC=C2N.Cl.Cl

Origin of Product

United States

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